N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2OS/c18-11-4-5-13(19)12(7-11)14-8-26-16(23-14)24-15(25)9-2-1-3-10(6-9)17(20,21)22/h1-8H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGMABVPSNJFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
- Chemical Formula : C15H12Cl2F3N2OS
- Molecular Weight : 413.31966 g/mol
- IUPAC Name : this compound
- SMILES : Clc1ccc(Cl)c(c1)c4csc(NC(=O)Cc3ccc2ccccc2c3)n4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. It is believed to inhibit certain kinases and receptors that are crucial in cancer progression. The thiazole moiety plays a significant role in enhancing the compound's interaction with these targets, contributing to its potential as an anticancer agent .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties:
- In vitro Studies : Various derivatives have been tested against different cancer cell lines. For instance, compounds with thiazole rings have shown IC50 values indicating significant cytotoxicity against various tumor cells. One study noted that thiazole derivatives could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl and thiazole rings can enhance biological activity. For example, electron-donating groups on the phenyl ring have been linked to increased cytotoxicity .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial efficacy of thiazole derivatives:
- Antibacterial Studies : Some studies have reported that related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups appears to be crucial for this activity .
Data Table: Biological Activity Overview
Case Studies
- Case Study 1 : A study investigated the effects of thiazole derivatives on human breast cancer cells (MCF-7). The results showed that specific modifications led to enhanced apoptosis rates compared to control groups treated with standard chemotherapy agents .
- Case Study 2 : Another study focused on the antibacterial properties of related thiazole compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated promising results with MIC values lower than those of conventional treatments .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2,5-dichlorophenyl group on the thiazole differs from etobenzanid’s 2,3-dichlorophenyl on benzamide, which may alter target specificity .
Q & A
Q. Table 1: Reaction Optimization
| Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | None | 12 | 68 | 92 |
| DMF | Acetic acid | 6 | 82 | 97 |
| Ethanol | K₂CO₃ | 8 | 75 | 94 |
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm regiochemistry of the thiazole ring and substitution patterns on the benzamide. For example, ¹H NMR peaks at δ 7.5–8.2 ppm indicate aromatic protons, while trifluoromethyl groups appear as singlets in ¹³C NMR .
- XRD : Resolves crystal packing and hydrogen-bonding networks. Centrosymmetric dimers via N–H⋯N bonds and C–H⋯F/O interactions stabilize the lattice .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 448.02) .
Advanced: What is the hypothesized mechanism of antimicrobial action, and how does structural geometry influence target binding?
Methodological Answer:
- Target inhibition : Analogous thiazole benzamides inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide anion conjugation to the enzyme’s active site .
- Structure-activity relationship (SAR) :
- MIC data : Comparative studies show MIC values of 0.15–5.57 µM against Staphylococcus aureus, correlating with substituent electronegativity .
Advanced: How do computational models (e.g., DFT, molecular docking) predict binding affinities to PFOR?
Methodological Answer:
- Docking studies : Using software like AutoDock Vina, the compound’s amide group forms hydrogen bonds with PFOR’s His-593 and Asp-491 residues. The thiazole ring engages in π-π stacking with Phe-390 .
- DFT calculations : HOMO-LUMO gaps (~4.2 eV) indicate stability, while electrostatic potential maps highlight nucleophilic regions (amide oxygen) for enzyme interaction .
Q. Table 2: Docking Scores
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| PFOR (PDB: 1PFK) | -9.8 | N–H⋯Asp491, π-stacking |
| AcpS-PPTase | -8.2 | C–F⋯Arg122 |
Basic: What are the primary challenges in achieving high-purity synthesis?
Methodological Answer:
- Side reactions : Competing acylation at thiazole NH₂ requires strict temperature control (<60°C) and excess benzoyl chloride (1.2 eq) .
- Byproducts : Chlorinated impurities from incomplete substitution are mitigated via NaHCO₃ washes and iterative recrystallization .
Advanced: How do crystal packing interactions (e.g., hydrogen bonds) affect stability and solubility?
Methodological Answer:
- Centrosymmetric dimers : N1–H1⋯N2 hydrogen bonds (2.89 Å) create a rigid framework, reducing solubility in polar solvents .
- C–H⋯F interactions : Weaker bonds (3.2–3.5 Å) between thiazole C–H and trifluoromethyl groups enhance thermal stability (decomposition >200°C) .
Advanced: What biochemical pathways are disrupted by this compound, and how are these effects quantified?
Methodological Answer:
- Pathways affected :
- Fatty acid biosynthesis : Inhibition of AcpS-PPTase disrupts acyl carrier protein activation, measured via NADPH depletion assays .
- Energy metabolism : PFOR inhibition reduces ATP production, quantified via luminescence-based cellular ATP assays .
- Dose-response curves : EC₅₀ values of 1.2 µM in E. coli models confirm pathway specificity .
Advanced: How can contradictions in reported biological data (e.g., varying MICs) be resolved?
Methodological Answer:
- Standardization : Use CLSI/FDA guidelines for MIC testing to control inoculum size and growth media .
- SAR re-evaluation : Compare substituent effects across analogs (e.g., 2,4-difluoro vs. 2,5-dichloro derivatives) to isolate electronic vs. steric contributions .
Basic: Which analytical techniques are critical for confirming identity and purity?
Methodological Answer:
- HPLC-DAD : Retention time (8.2 min) and UV absorption (λmax = 254 nm) confirm identity. Purity >98% requires peak area normalization .
- Elemental Analysis : Carbon/nitrogen ratios within 0.3% of theoretical values validate stoichiometry .
Advanced: What strategies optimize bioavailability without compromising activity?
Methodological Answer:
- Prodrug design : Esterification of the benzamide COOH group improves intestinal absorption (e.g., logP increased from 3.1 to 4.5) .
- Nanoformulation : Encapsulation in PLGA nanoparticles enhances plasma half-life from 2.1 to 8.7 hours in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
